![molecular formula C16H19FN6O B2928062 (Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one CAS No. 1049459-21-3](/img/structure/B2928062.png)
(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one
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Overview
Description
(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C16H19FN6O and its molecular weight is 330.367. The purity is usually 95%.
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Biological Activity
(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one, with the molecular formula C16H19FN6O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for future research.
Chemical Structure and Synthesis
The compound features a unique structure combining a piperazine moiety with a tetrazole ring and a butenone group. The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide.
- Piperazine Functionalization : The piperazine component is introduced to create the desired substitution pattern.
- Final Coupling : The final product is obtained through coupling reactions under basic conditions.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Recent studies have shown that compounds containing piperazine and tetrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria. A study highlighted that certain piperazine derivatives inhibited the formation of the 70S initiation complex in bacterial protein biosynthesis, showcasing their potential as antibiotic agents .
Antifungal Activity
The compound has also been tested for antifungal properties, particularly against strains resistant to conventional treatments. Compounds with similar structures have shown promising results against Candida species, indicating that the presence of the tetrazole ring may enhance antifungal efficacy .
Anticancer Potential
Research into the anticancer activity of related compounds suggests that they may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like fluorine in the phenyl ring can enhance these properties by improving the compound's interaction with cellular targets .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells or cancer cells. The structural features such as the tetrazole ring may facilitate binding to active sites, leading to inhibition of essential biological processes.
Scientific Research Applications
(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a chemical compound with the molecular formula C16H19FN6O. BenchChem identifies it as a useful research compound with a molecular weight of 330.367 and a purity of usually 95%.
Chemical Structure and Synthesis
This compound combines a piperazine moiety with a tetrazole ring and a butenone group. The synthesis typically involves several steps:
- Formation of the Tetrazole Ring : Achieved by reacting 4-fluorophenylhydrazine with sodium azide.
- Piperazine Functionalization : Introduction of the piperazine component to create the desired substitution pattern.
- Final Coupling : The final product is obtained through coupling reactions under basic conditions.
This compound is of interest in medicinal chemistry because of its potential biological activities. Studies have assessed its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Compounds containing piperazine and tetrazole moieties have exhibited significant antimicrobial activity. Derivatives similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria. Certain piperazine derivatives inhibited the formation of the 70S initiation complex in bacterial protein biosynthesis, showcasing their potential as antibiotic agents.
Antifungal Activity
The compound has been tested for antifungal properties, particularly against strains resistant to conventional treatments. Compounds with similar structures have shown promising results against Candida species, indicating that the presence of the tetrazole ring may enhance antifungal efficacy.
Anticancer Potential
Research into the anticancer activity of related compounds suggests they may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like fluorine in the phenyl ring can enhance these properties by improving the compound's interaction with cellular targets. The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancer cells. Structural features such as the tetrazole ring may facilitate binding to active sites, leading to inhibition of essential biological processes.
Physicochemical Properties
- IUPAC Name: (Z)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one
- InChI: InChI=1S/C16H19FN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h2-7H,8-12H2,1H3/b3-2-
- InChI Key: ZJNDLMLRAAZFFM-IHWYPQMZSA-N
- Canonical SMILES: CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
- Isomeric SMILES: C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
- Molecular Formula: C16H19FN6O
- Molecular Weight: 330.36 g/mol
Properties
IUPAC Name |
(Z)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h2-7H,8-12H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNDLMLRAAZFFM-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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